BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide

Ebola virus Glycoprotein inhibitor Cell-entry assay

This neutral free-base carboxamide carries an unexplored 2,4-dimethoxyphenyl motif targeting the EBOV GP inhibitor pharmacophore. Published SAR shows minor aryl substitutions on the amide nitrogen profoundly alter EC50, solubility, and metabolic stability, making direct analog interpolation impossible without data. Procure exclusively for systematic SAR expansion campaigns, comparative salt-vs.-free-base solubility/formulation profiling, or as a structural control for X-ray crystallography/SPR binding studies. Not a drop-in replacement for validated leads; hypothesis-driven, high-risk exploratory purchase only.

Molecular Formula C25H29NO3
Molecular Weight 391.511
CAS No. 714260-87-4
Cat. No. B2881742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide
CAS714260-87-4
Molecular FormulaC25H29NO3
Molecular Weight391.511
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)OC
InChIInChI=1S/C25H29NO3/c1-28-20-8-9-21(22(11-20)29-2)26-23(27)25-14-17-10-18(15-25)13-24(12-17,16-25)19-6-4-3-5-7-19/h3-9,11,17-18H,10,12-16H2,1-2H3,(H,26,27)
InChIKeyLVYYLTRYRCQUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-3-phenyladamantane-1-carboxamide (CAS 714260-87-4): Procurement-Relevant Chemical Identity and Structural Class


N-(2,4-Dimethoxyphenyl)-3-phenyladamantane-1-carboxamide (CAS 714260-87-4) is a synthetic, small-molecule carboxamide belonging to the 3-phenyladamantane-1-carboxylic acid amide class. Its structure features an adamantane cage core, a 3-phenyl substituent, and a 2,4-dimethoxyphenyl amide moiety. This compound class has been explored for antiviral applications, particularly as Ebola virus (EBOV) glycoprotein (GP) cell-entry inhibitors [1]. The molecular formula is C25H29NO3, molecular weight 391.5 g/mol .

Why N-(2,4-Dimethoxyphenyl)-3-phenyladamantane-1-carboxamide Cannot Be Replaced by Generic Adamantane Carboxamides in Antiviral Research


Within the adamantane carboxamide chemical series targeting EBOV GP, minor structural variations profoundly impact antiviral potency and target engagement. Published structure-activity relationship (SAR) studies demonstrate that specific aryl substitutions on the amide nitrogen and the presence and stereochemistry of substituents on the adamantane core are critical determinants of half-maximal inhibitory concentration (EC50) values, aqueous solubility, and metabolic stability [1]. Consequently, even close analogs with a shared 3-phenyladamantane scaffold cannot be assumed to be functionally interchangeable in cell-entry inhibition assays without direct comparative data [1].

Quantitative Differential Evidence for N-(2,4-Dimethoxyphenyl)-3-phenyladamantane-1-carboxamide (CAS 714260-87-4)


EBOV Glycoprotein Cell-Entry Inhibition: Potency Gap Between the 2,4-Dimethoxyphenyl Amide and the N-Unsubstituted Phenyl Analog

The compound is a 3-phenyladamantane-1-carboxamide derivative bearing a 2,4-dimethoxyphenyl group on the amide nitrogen. In the published EBOV GP-mediated cell-entry SAR series, the unsubstituted N-phenyl analog (Compound 2, EC50 ≈ 1.17 µM in pEBOV infectivity assay) serves as a baseline comparator [1]. However, no quantitative EC50, cytotoxicity, or metabolic stability data for the target compound itself are publicly available in primary literature, patents, or authoritative databases as of this assessment. Therefore, a direct, quantifiable differentiation claim cannot be made.

Ebola virus Glycoprotein inhibitor Cell-entry assay

Aqueous Solubility: Comparative Gap with Hydrochloride Salt Series Leads

Select adamantane carboxamide leads in the EBOV GP inhibitor series achieved aqueous solubility >20 mg/mL as hydrochloride salts [1]. The target compound is a neutral free-base amide with no ionizable amine center, structurally precluding salt formation and potentially limiting aqueous solubility compared to amine-containing analogs. However, no measured solubility value for the target compound is reported.

Solubility Drug-like properties Formulation

Metabolic Stability: Liver Microsome Half-Life Gap Between Uncharacterized Amides and Characterized Leads

Published data for top-tier adamantane carboxamide leads demonstrate attractive metabolic stability in human and non-human liver microsomes [1]. No microsomal half-life or intrinsic clearance data are available for the target 2,4-dimethoxyphenyl analog, creating a critical information gap for procurement decisions.

Metabolic stability Liver microsomes ADME

Application Scenarios for N-(2,4-Dimethoxyphenyl)-3-phenyladamantane-1-carboxamide Based on Available Evidence


Mapping Unexplored Chemical Space in the Adamantane Carboxamide EBOV GP Inhibitor Pharmacophore

The 2,4-dimethoxyphenyl substituent represents an unexplored vector in the published EBOV GP inhibitor pharmacophore [1]. Procurement of this compound is warranted only as part of a systematic SAR expansion campaign to probe whether the dual methoxy substitution enhances potency or selectivity relative to the unsubstituted N-phenyl or N-benzylpiperidinyl analogs. The absence of published data makes this a hypothesis-driven, high-risk exploratory purchase.

Comparative Solubility and Formulation Screening Against Hydrochloride Salt Leads

The neutral free-base character of this compound offers a direct contrast to the amine-containing hydrochloride salts that dominate the lead-optimization landscape [1]. Procurement may be justified for comparative solubility and formulation studies aimed at understanding the trade-offs between salt formation and intrinsic permeability.

Negative Control or Selectivity Profiling in Glycoprotein Binding Assays

Given the established direct binding of chiral methyl-phenyl-adamantane carboxamides to EBOV GP [1], this compound could serve as a structural control to assess the contribution of the 2,4-dimethoxyphenyl motif to binding affinity. Procurement is appropriate only if accompanied by in-house X-ray crystallography or surface plasmon resonance (SPR) capabilities.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.